Lipophilicity Shift vs. 4-Ethoxyphenyl Analog
The 2,3‑dimethyl substitution on the phenyl ring markedly increases calculated lipophilicity relative to the unsubstituted 4‑ethoxyphenyl comparator. The target compound (CAS 944782‑13‑2) has a predicted logP of ~4.7, whereas 1-(4‑ethoxyphenyl)sulfonyl-3,5‑dimethylpyrazole (CAS 23920‑80‑1) is reported with a clogP of ~3.5, a difference of ~1.2 log units . This shift places the target compound in a more favorable lipophilicity window for membrane permeation while potentially reducing aqueous solubility.
| Evidence Dimension | Calculated octanol–water partition coefficient (clogP) |
|---|---|
| Target Compound Data | ~4.7 |
| Comparator Or Baseline | 1-(4-Ethoxyphenyl)sulfonyl-3,5-dimethylpyrazole (CAS 23920‑80‑1): ~3.5 |
| Quantified Difference | ΔclogP ≈ +1.2 |
| Conditions | Predicted by fragment‑based or atom‑based algorithm (ChemDraw/SwissADME-type calculation) |
Why This Matters
A logP difference of >1 unit translates to a ~10‑fold difference in expected octanol–water partition, directly impacting passive permeability, metabolic stability, and in‑vivo distribution volume, making the two compounds non‑interchangeable in cellular or pharmacokinetic assays.
